2-Methoxyphenethyl iodide
Overview
Description
2-Methoxyphenethyl iodide is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and an iodoethyl group (-CH2CH2I) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyphenethyl iodide can be synthesized through several methods. One common approach involves the iodination of 2-methoxyethylbenzene. The process typically includes the following steps:
Starting Material: 2-methoxyethylbenzene.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 1-(2-iodoethyl)-2-methoxybenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenethyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodo group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(2-Azidoethyl)-2-methoxybenzene.
Oxidation: 1-(2-Carboxyethyl)-2-methoxybenzene.
Reduction: 1-(2-Ethyl)-2-methoxybenzene.
Scientific Research Applications
2-Methoxyphenethyl iodide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 1-(2-iodoethyl)-2-methoxybenzene involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(2-Iodoethyl)benzene: Lacks the methoxy group, making it less versatile in certain reactions.
2-Iodoethylbenzene: Similar structure but without the methoxy group, affecting its reactivity and applications.
1-(2-Bromoethyl)-2-methoxybenzene: Similar structure but with a bromo group instead of an iodo group, leading to different reactivity and applications.
Uniqueness: 2-Methoxyphenethyl iodide is unique due to the presence of both the iodo and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-(2-iodoethyl)-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSWVIUMFRHSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302638 | |
Record name | 1-(2-Iodoethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114686-69-0 | |
Record name | 1-(2-Iodoethyl)-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114686-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Iodoethyl)-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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